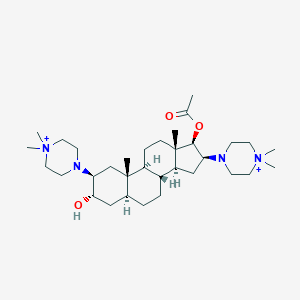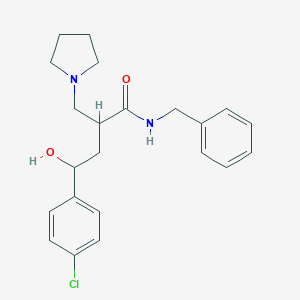
3-Desacetylpipecuronium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desacetylpipecuronium is a chemical compound that belongs to the class of neuromuscular blocking agents. It is a derivative of pipecuronium, which is a non-depolarizing neuromuscular blocking agent that is used during surgical procedures to induce muscle relaxation. 3-Desacetylpipecuronium has been synthesized and studied for its potential use in scientific research applications.
Mechanism of Action
3-Desacetylpipecuronium, like other neuromuscular blocking agents, works by blocking the transmission of nerve impulses at the neuromuscular junction. It does this by binding to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the binding of acetylcholine and thus preventing muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Desacetylpipecuronium include muscle relaxation and paralysis. It has been shown to have a longer duration of action than pipecuronium, making it useful for certain experimental protocols.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Desacetylpipecuronium in lab experiments is its longer duration of action, which allows for more prolonged experiments. However, its potency may make it difficult to titrate the dose accurately. Additionally, its effects on cardiac and respiratory function must be carefully monitored.
Future Directions
There are several potential future directions for the use of 3-Desacetylpipecuronium in scientific research. One direction is the investigation of its effects on muscle function in various disease states, such as muscular dystrophy. Another direction is the development of more specific and targeted neuromuscular blocking agents that can selectively block certain types of nicotinic acetylcholine receptors. Overall, 3-Desacetylpipecuronium has potential as a valuable tool in scientific research for studying the effects of neuromuscular blocking agents on muscle function.
Synthesis Methods
The synthesis of 3-Desacetylpipecuronium involves the reaction of pipecuronium with a reducing agent such as sodium borohydride. This reaction results in the removal of the acetyl group from pipecuronium, leading to the formation of 3-Desacetylpipecuronium. The compound can be purified through various methods such as chromatography and recrystallization.
Scientific Research Applications
3-Desacetylpipecuronium has been studied for its potential use in scientific research applications such as studying the effects of neuromuscular blocking agents on muscle function. It has been used in both in vitro and in vivo studies to investigate the mechanism of action of neuromuscular blocking agents.
properties
CAS RN |
121935-02-2 |
|---|---|
Product Name |
3-Desacetylpipecuronium |
Molecular Formula |
C33H60N4O3+2 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
FJHUVPAYHMPQGM-ZZZJANDJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
synonyms |
3-desacetylpipecuronium 3-DESPIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)




![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)